Cas no 1235064-63-7 (ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate)

Ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate is a specialized carbamate derivative featuring a cyclopropanesulfonyl-substituted piperidine core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential modulation of biological activity. The cyclopropanesulfonyl moiety enhances metabolic stability, while the piperidine scaffold provides conformational rigidity, improving target binding affinity. The ethyl carbamate group offers a balance between lipophilicity and solubility, making it suitable for further derivatization or prodrug development. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in drug discovery and biochemical studies.
ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate structure
1235064-63-7 structure
Product Name:ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate
CAS No:1235064-63-7
MF:C12H22N2O4S
MW:290.379082202911
CID:6203328
PubChem ID:49692150
Update Time:2025-06-10

ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate
    • F5033-6857
    • 1235064-63-7
    • ethyl N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}carbamate
    • ethyl N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]carbamate
    • AKOS024492497
    • VU0631676-1
    • ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate
    • Inchi: 1S/C12H22N2O4S/c1-2-18-12(15)13-9-10-5-7-14(8-6-10)19(16,17)11-3-4-11/h10-11H,2-9H2,1H3,(H,13,15)
    • InChI Key: SKBGGOXEIBNHSW-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(N1CCC(CNC(=O)OCC)CC1)(=O)=O

Computed Properties

  • Exact Mass: 290.13002836g/mol
  • Monoisotopic Mass: 290.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 84.1Ų

ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate Pricemore >>

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Additional information on ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate

Introduction to Ethyl N-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-carbamate (CAS No. 1235064-63-7)

Ethyl N-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-carbamate, identified by its CAS number 1235064-63-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, particularly the presence of a cyclopropanesulfonyl group attached to a piperidine ring, makes it a subject of considerable interest for researchers exploring novel pharmacophores.

The cyclopropanesulfonyl moiety is a key feature of this compound, contributing to its distinct chemical properties and reactivity. Cyclopropane derivatives are known for their strained three-membered ring structure, which often enhances the metabolic stability and binding affinity of molecules. In the context of pharmaceuticals, such structural motifs have been leveraged to develop compounds with improved pharmacokinetic profiles. The piperidine ring, on the other hand, is a common pharmacophore in drug design due to its ability to interact favorably with biological targets such as enzymes and receptors.

The synthesis of Ethyl N-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-carbamate involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclopropanesulfonyl group into the piperidine scaffold requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to construct the desired framework efficiently.

In recent years, there has been a surge in research focused on developing novel carbamate-based therapeutics due to their broad spectrum of biological activities. Carbamates exhibit inhibitory effects on various enzymes and have shown promise in treating conditions ranging from neurological disorders to inflammatory diseases. The specific combination of functional groups in Ethyl N-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-carbamate positions it as a potential lead compound for further medicinal chemistry exploration.

The pharmacological profile of this compound has been preliminarily investigated in several academic studies. Research indicates that derivatives with similar structural motifs may exhibit inhibitory activity against targets such as carbonic anhydrase and acetylcholinesterase, which are implicated in various pathological conditions. The unique steric and electronic properties imparted by the cyclopropanesulfonyl group are believed to modulate binding interactions with these targets, offering a basis for designing more potent and selective inhibitors.

The synthesis and characterization of Ethyl N-{1-(cyclopropanesulfonyl strong >)-< strong >piperidin-4-ylmethyl strong >}-< strong >carbamate strong >have also provided valuable insights into synthetic methodologies applicable to other heterocyclic systems. The strategies employed in its preparation can serve as templates for constructing related compounds with tailored biological activities. This underscores the importance of developing versatile synthetic routes that enable rapid access to structurally diverse libraries for drug discovery.

The use of computational modeling has further enhanced the understanding of Ethyl N-{1-(< strong >cyclopropanesulfonyl strong >)-< strong >piperidin-4-ylmethyl strong >}-< strong >carbamate strong >'s interactions with biological targets. Molecular docking studies have been instrumental in predicting binding affinities and identifying key residues involved in substrate recognition. These insights have guided experimental efforts toward optimizing potency and selectivity, aligning with current trends in structure-based drug design.

In conclusion, Ethyl N-{1-(< strong >cyclopropanesulfonyl strong >)-< strong >piperidin-4-ylmethyl strong >}-< strong >carbamate strong >(CAS No. < strong >1235064-63-7 strong>) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with promising preclinical data, position it as a valuable candidate for further therapeutic development. As research continues to uncover new applications for carbamate-based compounds, Ethyl N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}carbamate is poised to play a pivotal role in shaping the future of medicinal chemistry.

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